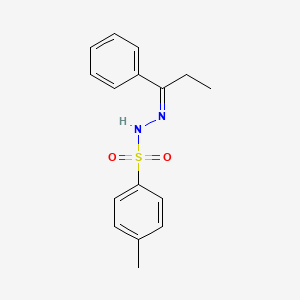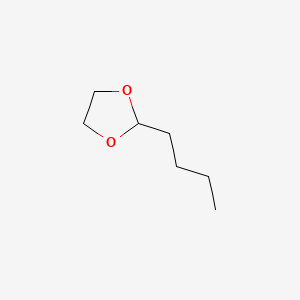
2-Butyl-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyl-1,3-dioxolane is an organic compound with the molecular formula C₇H₁₄O₂. It belongs to the class of dioxolanes, which are five-membered cyclic acetals. This compound is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Butyl-1,3-dioxolane can be synthesized through the acetalization of butanal with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst. The water formed during the reaction is continuously removed using a Dean-Stark apparatus to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the product. Catalysts such as sulfuric acid or Lewis acids like zinc chloride can be employed to enhance the reaction rate and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Butyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form butyric acid and other oxidation products.
Reduction: Reduction reactions can convert it back to the corresponding alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the dioxolane ring is opened.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Acidic or basic conditions can facilitate the ring-opening reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Applications De Recherche Scientifique
2-Butyl-1,3-dioxolane has a wide range of applications in scientific research:
Biology: It serves as an intermediate in the synthesis of biologically active molecules.
Medicine: Its derivatives are explored for potential pharmaceutical applications.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-Butyl-1,3-dioxolane exerts its effects involves the formation of stable cyclic structures that protect reactive functional groups during chemical transformations. The dioxolane ring can be selectively opened under specific conditions, allowing for controlled release of the protected group .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxane: A six-membered cyclic acetal with similar protective properties but different reactivity.
2-Methyl-1,3-dioxolane: A methyl-substituted dioxolane with slightly different physical and chemical properties.
Uniqueness
2-Butyl-1,3-dioxolane is unique due to its butyl substitution, which imparts distinct steric and electronic effects, influencing its reactivity and stability compared to other dioxolanes .
Propriétés
Numéro CAS |
4360-76-3 |
|---|---|
Formule moléculaire |
C7H14O2 |
Poids moléculaire |
130.18 g/mol |
Nom IUPAC |
2-butyl-1,3-dioxolane |
InChI |
InChI=1S/C7H14O2/c1-2-3-4-7-8-5-6-9-7/h7H,2-6H2,1H3 |
Clé InChI |
KODJTPVSRWYRDF-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1OCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-(4-chloro-3-methyl-1H-pyrazolo[3,4-b]quinolin-1-yl)acetate](/img/structure/B11938660.png)
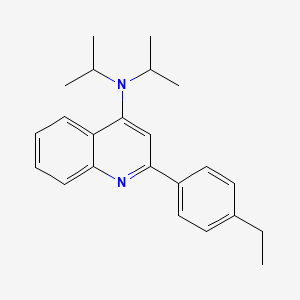


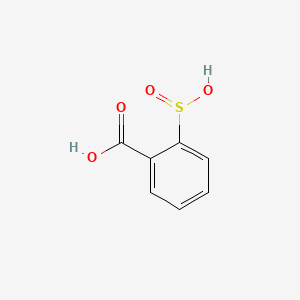
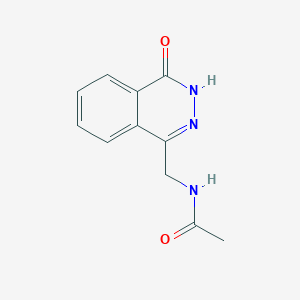
![7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one](/img/structure/B11938699.png)
